Methyl 3-amino-2-bromo-5-fluorobenzoate
Description
Methyl 3-amino-2-bromo-5-fluorobenzoate (CAS: 1342063-52-8) is a halogenated aromatic ester with the molecular formula C₈H₆BrFNO₂ and a molar mass of 262.05 g/mol. It is characterized by a benzoate backbone substituted with amino (-NH₂), bromo (-Br), and fluoro (-F) groups at the 3-, 2-, and 5-positions, respectively (Figure 1). This compound is classified as a pharmaceutical intermediate and is commercially available in industrial and pharma grades with purities ranging from 97% to 99% . Suppliers like Hangzhou Zhongqi Chem Co., Ltd. offer it in 25 kg/barrel packaging, emphasizing its role in fine chemical synthesis .
Properties
IUPAC Name |
methyl 3-amino-2-bromo-5-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO2/c1-13-8(12)5-2-4(10)3-6(11)7(5)9/h2-3H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDPQYAIQSOALR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)F)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1342063-52-8 | |
| Record name | Methyl 3-amino-2-bromo-5-fluorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-amino-2-bromo-5-fluorobenzoate can be synthesized through several synthetic routes. One common method involves the bromination of methyl 3-amino-5-fluorobenzoate using bromine in the presence of a suitable solvent . The reaction is typically carried out under controlled conditions to ensure the selective bromination at the desired position on the aromatic ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-bromo-5-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions, often in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions include substituted benzoates, nitro derivatives, and coupled aromatic compounds .
Scientific Research Applications
Methyl 3-amino-2-bromo-5-fluorobenzoate is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of methyl 3-amino-2-bromo-5-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity . The pathways involved may include signal transduction, metabolic regulation, or gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Variations
Methyl 3-amino-2-bromo-5-fluorobenzoate belongs to a family of substituted methyl benzoates with distinct substituent patterns. Key structural analogs include:
Table 1: Comparison of Methyl Benzoate Derivatives
| Compound Name (CAS) | Substituent Positions (Amino, Bromo, Fluoro) | Molecular Formula | Molar Mass (g/mol) | Purity |
|---|---|---|---|---|
| This compound (1342063-52-8) | 3-NH₂, 2-Br, 5-F | C₈H₆BrFNO₂ | 262.05 | 97–99% |
| Methyl 2-amino-4-bromo-6-fluorobenzoate (1698028-23-7) | 2-NH₂, 4-Br, 6-F | C₈H₆BrFNO₂ | 262.05 | 97% |
| Methyl 2-amino-5-bromo-4-fluorobenzoate (1314987-34-2) | 2-NH₂, 5-Br, 4-F | C₈H₆BrFNO₂ | 262.05 | 96% |
| Methyl 3-amino-5-bromo-2-fluorobenzoate (1339049-19-2) | 3-NH₂, 5-Br, 2-F | C₈H₆BrFNO₂ | 262.05 | 98% |
| Methyl 4-amino-3-bromo-5-fluorobenzoate (1123171-91-4) | 4-NH₂, 3-Br, 5-F | C₈H₆BrFNO₂ | 262.05 | 98% |
Key Observations :
- Substituent Position Effects: The position of amino, bromo, and fluoro groups significantly influences reactivity and steric hindrance. For instance, the 2-bromo substituent in the target compound may enhance electrophilic substitution reactivity compared to analogs with bromo at the 4- or 5-positions .
- Purity and Availability: Most analogs are available at ≥96% purity, with this compound being the most widely commercialized .
Ester Group Variations: Methyl vs. Ethyl
Replacing the methyl ester group with ethyl alters physicochemical properties:
Table 2: Methyl vs. Ethyl Ester Comparison
| Compound Name (CAS) | Ester Group | Molecular Formula | Molar Mass (g/mol) |
|---|---|---|---|
| This compound (1342063-52-8) | Methyl (-OCH₃) | C₈H₆BrFNO₂ | 262.05 |
| Ethyl 2-amino-5-bromo-3-fluorobenzoate (1183479-43-7) | Ethyl (-OCH₂CH₃) | C₉H₉BrFNO₂ | 262.08 |
Key Observations :
- Molar Mass : The ethyl variant has a slightly higher molar mass (262.08 vs. 262.05 g/mol) due to the additional CH₂ group .
- Solubility and Reactivity : Ethyl esters generally exhibit lower polarity and slower hydrolysis rates compared to methyl esters, which may influence their suitability in specific synthetic pathways .

Functional Group Modifications
Halogen and substituent diversity further distinguishes related compounds:
- Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate (2704827-34-7): Replaces amino and fluoro groups with chloro and trifluoromethoxy (-OCF₃) groups.
Notes
- Further experimental data (e.g., solubility, melting points) would enhance this analysis.
- Substituent Importance: The 3-amino-2-bromo-5-fluoro pattern likely optimizes steric and electronic properties for target-specific applications, distinguishing it from positional isomers .
Biological Activity
Methyl 3-amino-2-bromo-5-fluorobenzoate is an organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 248.05 g/mol. Its structure features an amino group, a bromine atom, and a fluorine atom attached to a benzoate framework, contributing to its reactivity and biological interactions.
Overview of Biological Activity
Research indicates that compounds with structural similarities to this compound often exhibit antimicrobial and anticancer properties. The presence of the amino group enhances potential interactions with biological targets such as proteins and enzymes, making this compound a candidate for therapeutic exploration.
The biological effects of this compound are believed to be mediated through its ability to form covalent bonds with target biomolecules, leading to alterations in their structure and function. This interaction can disrupt disease pathways or enhance therapeutic efficacy.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:
- Antimicrobial Activity : A study demonstrated that structurally related compounds exhibited significant inhibition against various bacterial strains, suggesting that this compound may possess similar properties.
- Anticancer Potential : Research has shown that compounds with similar structures can inhibit tumor growth by targeting specific cellular pathways. The amino group in this compound may enhance its binding affinity to cancer-related proteins.
Comparative Analysis with Similar Compounds
To understand the unique features of this compound, it is helpful to compare it with similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 3-amino-5-bromo-2-fluorobenzoate | C10H10BrFNO2 | Ethyl group instead of methyl |
| Methyl 2-amino-5-bromo-3-fluorobenzoate | C9H8BrFNO2 | Different positioning of amino and bromo groups |
| Methyl 5-amino-2-bromo-3-fluorobenzoate | C9H8BrFNO2 | Variation in the position of amino group |
The presence of both bromine and fluorine atoms enhances the utility of this compound in various synthetic and research contexts.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

